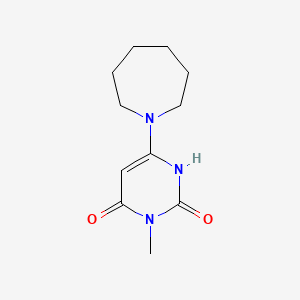

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

6-(Azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methyl group at position 3 and a seven-membered azepane ring substituent at position 6. The pyrimidine-2,4-dione core is a bicyclic structure with two keto groups, enabling hydrogen bonding and tautomerism, which are critical for interactions with biological targets .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-(azepan-1-yl)-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H17N3O2/c1-13-10(15)8-9(12-11(13)16)14-6-4-2-3-5-7-14/h8H,2-7H2,1H3,(H,12,16) |

InChI Key |

YGURNPGUYGCVSL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions. For example, the pyrimidine derivative can be reacted with azepane in the presence of a suitable base such as sodium hydride or potassium carbonate.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane nitrogen or the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the pyrimidine ring or azepane group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular assays.

Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane group can enhance binding affinity to certain biological targets, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse pharmacological activities depending on substituents at positions 3, 5, and 6. Below is a systematic comparison of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione with key analogs:

Structural and Substituent Analysis

Physicochemical Properties

- Lipophilicity: The azepane group confers higher logP values compared to polar substituents (e.g., hydroxyl, amino) or smaller aliphatic chains (e.g., methoxy). This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Hydrogen Bonding: Hydroxyl or amino groups at position 3 (e.g., 8g, 12h) enhance hydrogen bonding, whereas methyl or azepane groups reduce polarity, favoring hydrophobic interactions .

Biological Activity

6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, a compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound possesses a pyrimidine core substituted with an azepane group and a methyl moiety. Its structural characteristics contribute to its biological interactions.

Antitumor Activity

Research has indicated that compounds structurally related to 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione exhibit significant antitumor properties. For instance, studies on related pyrimidine derivatives have demonstrated inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation. In vivo studies using mouse xenograft models showed that these compounds effectively suppressed tumor growth at low doses .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme assays have revealed that derivatives of this compound can act as inhibitors for various kinases involved in cancer progression. The binding affinity and selectivity towards these targets are critical for their therapeutic efficacy.

The biological activity of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be attributed to several mechanisms:

- PI3K/AKT/mTOR Pathway Inhibition : By inhibiting this pathway, the compound disrupts cellular processes that lead to uncontrolled cell growth.

- Enzyme Binding : The azepane moiety enhances binding interactions with target enzymes, increasing the compound's potency against cancer cells.

- Modulation of Apoptosis : Some studies suggest that related compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 1: Antitumor Efficacy

In a study published in Nature Reviews Drug Discovery, a series of pyrimidine derivatives were evaluated for their antitumor efficacy in various cancer models. The results indicated that modifications to the azepane structure could significantly enhance antitumor activity, particularly against breast and prostate cancer cell lines .

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione. The compound demonstrated favorable ADME characteristics with low toxicity profiles in preliminary tests conducted on animal models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H17N3O2 |

| Molecular Weight | 223.27 g/mol |

| CAS Number | Not specified |

| Antitumor Activity | Significant inhibition observed in xenograft models |

| Enzyme Targets | PI3K, AKT |

Q & A

Q. What are the optimized synthetic routes for 6-(azepan-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including alkylation or condensation reactions. For example:

- Step 1 : Reacting a pyrimidine-dione precursor with azepane under nucleophilic substitution conditions (e.g., DMF as solvent, potassium carbonate as base, reflux at 80–100°C) .

- Step 2 : Purification via column chromatography or recrystallization (ethanol/water mixtures are common) .

Key variables : Solvent polarity (DMF enhances reactivity), temperature (reflux minimizes side reactions), and stoichiometry (excess azepane improves substitution efficiency). Yields range from 40–78% depending on these factors .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Use a combination of spectroscopic and analytical methods:

- NMR : H and C NMR identify substituent environments (e.g., methyl groups at δ ~3.3 ppm, carbonyls at δ ~160–170 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .

- HPLC : Assess purity (>95% is typical for research-grade material) .

Best practice : Cross-validate with melting point analysis (e.g., sharp melting points indicate crystalline purity) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Byproduct formation : Over-alkylation or hydrolysis of the dione ring. Mitigate by controlling reaction time and avoiding excess reagents .

- Impurities : Unreacted azepane or intermediates. Remove via aqueous workup (e.g., partitioning between ethyl acetate and brine) .

Advanced Research Questions

Q. How does the azepane substituent influence the compound’s biological activity, particularly in targeting enzymes like HIV reverse transcriptase or kinases?

The azepane ring enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. For example:

- HIV RT inhibition : Pyrimidine-diones with bulky N-substituents (e.g., azepane) disrupt RNase H activity by steric hindrance .

- Kinase modulation : Azepane’s conformational flexibility allows interactions with ATP-binding sites, as seen in eEF-2K inhibitors .

Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding modes and validate with enzymatic assays .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- QSAR modeling : Correlate substituent electronegativity or logP values with bioavailability. For example, trifluoromethyl groups improve metabolic stability .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions .

Case study : Derivatives with 4-fluorophenyl groups showed enhanced plasma half-lives in murine models .

Q. How should researchers address contradictions in biological activity data across studies?

- Source analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in antiviral IC50 may arise from varying viral strains .

- Structural validation : Re-examine compound purity via LC-MS and confirm stereochemistry (if applicable) .

Example : A 2023 study resolved conflicting cytotoxicity data by identifying batch-specific impurities in commercial samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.